molecular formula C18H18N4O3S B2387582 N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921484-64-2

N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2387582
CAS No.: 921484-64-2
M. Wt: 370.43
InChI Key: QXVOHCWLMCKAOS-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic organic compound that features a furan ring, a thiazole ring, and a urea derivative. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting from a suitable thioamide and an α-haloketone under basic conditions.

    Urea Derivative Formation: Reacting the thiazole intermediate with an isocyanate or a carbodiimide to form the urea linkage.

    Furan Ring Attachment: Coupling the furan-2-ylmethyl group to the thiazole-urea intermediate using a suitable alkylation reaction.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for furan oxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) for thiazole reduction.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

    Oxidation Products: Furanones or other oxidized derivatives.

    Reduction Products: Dihydrothiazoles.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore in drug design due to its unique structure.

    Biological Studies: Investigating its interactions with biological targets such as enzymes or receptors.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, modulating their function through binding interactions. The molecular targets could include enzymes, receptors, or other biomolecules, and the pathways involved might include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide: Similar structure but with a phenyl group instead of a m-tolyl group.

    N-(furan-2-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide: Similar structure but with a p-tolyl group instead of a m-tolyl group.

Uniqueness

N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the m-tolyl group might impart distinct steric and electronic properties compared to its analogs.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-12-4-2-5-13(8-12)20-17(24)22-18-21-14(11-26-18)9-16(23)19-10-15-6-3-7-25-15/h2-8,11H,9-10H2,1H3,(H,19,23)(H2,20,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVOHCWLMCKAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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